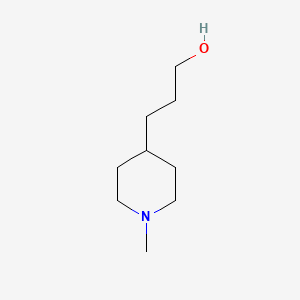

3-(1-Methylpiperidin-4-yl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRYQOHCDCTGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573862 | |

| Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7037-30-1 | |

| Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(1-Methylpiperidin-4-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 3-(1-Methylpiperidin-4-yl)propan-1-ol, a key heterocyclic building block with significant applications in medicinal chemistry. As a pivotal intermediate in the synthesis of various pharmaceutical agents, a thorough understanding of its characteristics is essential for researchers and drug development professionals. This document delves into its structure, physicochemical parameters, synthesis, reactivity, and analytical characterization, offering a holistic view for its effective utilization in research and development.

Introduction and Molecular Structure

This compound is a saturated heterocyclic compound featuring a piperidine ring N-substituted with a methyl group and a 3-hydroxypropyl chain at the 4-position. Its unique structural architecture, combining a basic tertiary amine with a primary alcohol, imparts it with versatile chemical reactivity and makes it a valuable synthon in the construction of more complex molecules.

Molecular Formula: C₉H₁₉NO[1][2]

Molecular Weight: 157.25 g/mol [1][2]

CAS Number: 7037-30-1[2]

The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom and the hydroxyl oxygen) influences its physical properties and interaction with biological targets. The lipophilicity and basicity of the N-methylpiperidine moiety play a crucial role in the pharmacokinetic profiles of drug candidates derived from this scaffold.

Caption: 2D Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, reaction optimization, and for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | PubChem[1], ChemicalBook[2] |

| Molecular Weight | 157.25 g/mol | PubChem[1], ChemicalBook[2] |

| Boiling Point | 114-116 °C (at 4 Torr) | ChemicalBook[2] |

| Density (Predicted) | 0.929 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 15.16 ± 0.10 | ChemicalBook[2] |

| XlogP (Predicted) | 1.0 | PubChem[1] |

| CAS Number | 7037-30-1 | ChemicalBook[2] |

The predicted pKa suggests that the tertiary amine is basic, which is a key feature influencing its solubility in aqueous acidic solutions and its potential to interact with acidic residues in biological macromolecules. The predicted XlogP value indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Synthesis and Reactivity

Synthetic Approaches

This compound is a crucial intermediate in the synthesis of the anti-migraine drug Naratriptan.[3] Synthetic strategies often involve the elaboration of a piperidine or pyridine precursor. A common conceptual pathway involves the reductive amination of 4-pyridinepropanol, followed by N-methylation.

Conceptual Synthetic Workflow:

Caption: Conceptual synthesis of this compound.

Detailed Protocol: Reductive Amination of 3-(Piperidin-4-yl)propan-1-ol

This protocol describes the N-methylation of 3-(piperidin-4-yl)propan-1-ol using the Eschweiler-Clarke reaction, a well-established method for the methylation of primary and secondary amines.

Materials:

-

3-(Piperidin-4-yl)propan-1-ol

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 3-(piperidin-4-yl)propan-1-ol (1 equivalent).

-

Add an excess of aqueous formaldehyde (2.5 equivalents) and formic acid (2.5 equivalents).

-

Attach a reflux condenser and heat the mixture at reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, carefully make the reaction mixture basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups:

-

Primary Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution.

-

Tertiary Amine: The N-methylpiperidine moiety is basic and can be protonated to form a quaternary ammonium salt. The nitrogen lone pair can also act as a nucleophile.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the N-methyl group, multiplets for the piperidine ring protons, and multiplets for the propyl chain protons, including a triplet for the methylene group adjacent to the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range of 60-70 ppm, while the N-methyl carbon would be around 46 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching vibrations around 2800-3000 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would likely involve the loss of water (M-18) and fragmentation of the piperidine ring and propyl chain. The predicted m/z for the protonated molecule [M+H]⁺ is 158.15395.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the molecular weight and obtain the fragmentation pattern of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

-

Capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Inject an appropriate volume of the solution into the GC.

-

The GC oven temperature program should be optimized to ensure good separation, for example, starting at 100 °C and ramping to 250 °C.

-

The mass spectrometer should be set to scan a mass range of m/z 40-300.

-

Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the analyte.

Caption: A simplified workflow for GC-MS analysis.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key building block in the synthesis of Naratriptan .[3] Naratriptan is a selective serotonin (5-HT₁) receptor agonist used for the acute treatment of migraine.[3] The 1-methylpiperidin-4-yl moiety is a common structural motif in centrally active pharmaceuticals, as it can influence solubility, basicity, and interaction with biological targets.

The structural features of this compound make it an attractive scaffold for the development of other potential therapeutic agents targeting the central nervous system. The ability to modify both the alcohol and the piperidine ring allows for the generation of diverse chemical libraries for screening against various biological targets.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Naratriptan. Its distinct chemical properties, stemming from the presence of a primary alcohol and a tertiary amine within a piperidine scaffold, provide a wide range of opportunities for chemical modification and the development of novel therapeutic agents. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for its effective and safe use in a research and drug development setting.

References

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (n.d.).

-

Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved January 2, 2026, from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved January 2, 2026, from [Link]

-

Pentachemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved January 2, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Naratriptan. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). SID 46530540. Retrieved January 2, 2026, from [Link]

-

Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-9. [Link]

- Google Patents. (n.d.). CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof.

- Google Patents. (n.d.). WO2009016466A2 - A process for the preparation of naratriptan hydrochloride.

-

ResearchGate. (2025, August 5). New Synthesis of Naratriptan. Retrieved January 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved January 2, 2026, from [Link]

-

Wu, J., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US20120220778A1 - Process for the synthesis of naratriptan.

-

PubMed. (n.d.). Recent advances in the biology and medicinal chemistry of TRPA1. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol. Retrieved January 2, 2026, from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved January 2, 2026, from [Link]

-

Pharmaffiliates. (n.d.). naratriptan hydrochloride and its Impurities. Retrieved January 2, 2026, from [Link]

-

Journal of New Developments in Chemistry. (n.d.). Propanol. Retrieved January 2, 2026, from [Link]

Sources

- 1. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 7037-30-1 CAS MSDS (3-(1-METHYL-PIPERIDIN-4-YL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 5. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Synthesis of 3-(1-Methylpiperidin-4-yl)propan-1-ol from Pyridine Derivatives

Foreword: The Significance of a Versatile Piperidine Scaffold

The 3-(1-methylpiperidin-4-yl)propan-1-ol moiety is a crucial building block in contemporary medicinal chemistry and drug development. Its presence in a multitude of pharmacologically active agents underscores its importance as a privileged scaffold. This guide provides a comprehensive overview of the synthetic strategies to access this valuable intermediate, starting from readily available pyridine derivatives. We will delve into the critical transformations, offering not just procedural details but also the underlying scientific principles that govern these reactions. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the practical and theoretical aspects of this synthesis.

Strategic Overview: A Two-Step Approach from a Commercial Precursor

While the synthesis can be envisioned from more fundamental pyridine derivatives, a highly efficient and practical route commences with the commercially available 4-pyridinepropanol . This strategic decision significantly streamlines the process, allowing researchers to focus on the two pivotal transformations: the reduction of the pyridine ring and the subsequent N-methylation of the resulting piperidine.

This guide will dissect these two core steps, presenting a comparative analysis of various methodologies, detailed experimental protocols, and the rationale behind the selection of specific reagents and conditions.

Caption: Overall synthetic strategy for this compound.

Part 1: The Critical Reduction of the Pyridine Ring

The heart of this synthesis lies in the selective and efficient reduction of the aromatic pyridine ring in 4-pyridinepropanol to the corresponding piperidine derivative, 4-(3-hydroxypropyl)piperidine. This transformation requires breaking the aromaticity of the pyridine ring, a process that can be challenging and often necessitates the use of catalysts under hydrogen pressure.

Methodology 1: Catalytic Hydrogenation

Catalytic hydrogenation stands as the most robust and scalable method for this transformation. The choice of catalyst, solvent, and reaction conditions is paramount to achieving high yields and minimizing side reactions.

The Challenge of Pyridine Hydrogenation: The lone pair of electrons on the nitrogen atom in pyridine can act as a catalyst poison by strongly adsorbing to the metal surface, thereby deactivating it.[1] To overcome this, the reaction is often carried out under acidic conditions or with specific catalysts that are more resistant to poisoning. The formation of a pyridinium salt in acidic media enhances the ring's susceptibility to reduction.[2]

Comparative Analysis of Catalytic Systems:

| Catalyst System | Pressure (H₂) | Temperature | Solvent | Key Advantages & Considerations |

| Rhodium on Carbon (Rh/C) | Low to moderate | Room Temp. to 50°C | Methanol, Ethanol, Acetic Acid | Highly active catalyst, often effective under milder conditions than other platinum group metals.[3] Can be used in acidic media to enhance reaction rates. |

| Palladium on Carbon (Pd/C) | Moderate to high | 50-100°C | Acetic Acid, Water, Ethanol | A cost-effective and widely used catalyst. May require higher pressures and temperatures. The presence of an acid is often beneficial.[4] |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Moderate to high | Room Temp. to 80°C | Acetic Acid, Ethanol | A highly effective catalyst, often used for the complete saturation of aromatic rings. |

| Ruthenium-based catalysts | High | High | Various | Known for their high activity and ability to operate under demanding conditions.[5] |

| Rhodium(III) Oxide (Rh₂O₃) | Low (5 bar) | 40°C | 2,2,2-Trifluoroethanol (TFE) | A stable, commercially available catalyst that has shown broad substrate scope for functionalized pyridines under mild conditions.[1][6] |

Expert Insight: For the hydrogenation of 4-pyridinepropanol, the hydroxyl group is generally stable under these conditions. However, chemoselectivity can be a concern with more complex substrates bearing reducible functional groups like olefins, nitro groups, or ketones.[1] The use of Rh₂O₃ in TFE is a noteworthy modern approach that offers excellent functional group tolerance under surprisingly mild conditions.[1][6]

Protocol 1: Catalytic Hydrogenation using Rhodium on Carbon

This protocol provides a general framework for the hydrogenation of 4-pyridinepropanol. Optimization of pressure, temperature, and reaction time may be necessary.

-

Reactor Preparation: To a high-pressure hydrogenation vessel, add 4-pyridinepropanol (1 equivalent).

-

Solvent and Catalyst Addition: Add a suitable solvent such as methanol or glacial acetic acid. Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Rhodium on Carbon (typically 1-5 mol% catalyst loading).

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and/or by analytical techniques such as TLC, GC, or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 4-(3-hydroxypropyl)piperidine may be used directly in the next step or purified further by distillation or chromatography.

Caption: Conceptual workflow of catalytic hydrogenation.

Part 2: N-Methylation of the Piperidine Intermediate

The final step in the synthesis is the methylation of the secondary amine of 4-(3-hydroxypropyl)piperidine to yield the target tertiary amine, this compound. While traditional methods using alkyl halides like methyl iodide are possible, they often lead to the formation of quaternary ammonium salts as a significant byproduct. Reductive amination methods are superior in this regard, offering high selectivity for the tertiary amine.

Methodology 2: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using an excess of formaldehyde and formic acid.[7] This reaction is a type of reductive amination where formaldehyde provides the methyl group and formic acid acts as the reducing agent.[8]

Mechanism and Advantages: The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, with the evolution of carbon dioxide driving the reaction to completion. A key advantage is that the reaction stops at the tertiary amine stage, as a tertiary amine cannot form an iminium ion with formaldehyde, thus preventing quaternization.[7][9]

Protocol 2: N-Methylation via the Eschweiler-Clarke Reaction

-

Reactant Mixture: To a round-bottom flask equipped with a reflux condenser, add 4-(3-hydroxypropyl)piperidine (1 equivalent).

-

Reagent Addition: Add an excess of aqueous formaldehyde (typically 2-3 equivalents) followed by an excess of formic acid (typically 2-3 equivalents).

-

Reaction: Heat the reaction mixture to reflux (or around 100°C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS). Vigorous evolution of carbon dioxide will be observed initially.

-

Work-up: Cool the reaction mixture to room temperature and carefully make it basic by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Conclusion: A Robust and Scalable Synthesis

The synthesis of this compound from 4-pyridinepropanol is a well-established and reliable process. The key transformations, catalytic hydrogenation and Eschweiler-Clarke N-methylation, are both high-yielding and amenable to scale-up. By understanding the principles behind catalyst selection in the hydrogenation step and the mechanistic advantages of reductive amination for the methylation step, researchers can confidently and efficiently produce this valuable building block for a wide range of applications in drug discovery and development.

References

- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 3-(1-Methylpiperidin-4-yl)propan-1-ol (CAS 7037-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Methylpiperidin-4-yl)propan-1-ol, with CAS number 7037-30-1, is a key heterocyclic building block in modern medicinal chemistry.[1][2] Its structure, featuring a substituted piperidine ring linked to a propanol chain, makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds. Most notably, it serves as a crucial precursor in the industrial production of Naratriptan, a selective serotonin 5-HT1 receptor agonist used for the treatment of migraine headaches.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important molecule, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | [5] |

| Molecular Weight | 157.25 g/mol | [5] |

| CAS Number | 7037-30-1 | [6] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Boiling Point | Not explicitly available, but likely >200 °C | N/A |

| Melting Point | Not explicitly available | N/A |

| Solubility | Soluble in polar organic solvents like methanol and ethanol | Inferred from synthesis patents |

| pKa | Estimated to be in the range of 9-10 for the tertiary amine | General chemical knowledge |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a pyridine precursor. The following is a logical and well-established synthetic route, broken down into key stages.

Synthetic Pathway Overview

Caption: Overall synthetic strategy for this compound.

Step 1: Catalytic Hydrogenation of 4-Pyridinepropanol

The initial step involves the reduction of the aromatic pyridine ring of 4-pyridinepropanol to a piperidine ring. This is a classic example of heterogeneous catalytic hydrogenation.

Reaction:

4-Pyridinepropanol + 3H₂ --(Catalyst)--> 3-(Piperidin-4-yl)propan-1-ol

Experimental Protocol:

-

Catalyst Selection: A platinum group metal catalyst is typically employed for this transformation. Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are highly effective for pyridine hydrogenation, often providing high yields and selectivity under milder conditions than other catalysts.[7][8] Platinum oxide (PtO₂) can also be used, particularly in acidic media.[9]

-

Reaction Setup:

-

A high-pressure reactor (autoclave) is charged with 4-pyridinepropanol and a suitable solvent. Protic solvents like methanol or ethanol are commonly used.

-

The catalyst (typically 1-5 mol%) is added to the mixture.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

-

-

Hydrogenation:

-

The reactor is pressurized with hydrogen gas to the desired pressure (typically 50-100 atm).

-

The reaction mixture is heated to a temperature between 50-100 °C.

-

The reaction is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen.

-

Reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite®.

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude 3-(piperidin-4-yl)propan-1-ol can be purified by distillation under reduced pressure or by crystallization if it is a solid at room temperature.[10]

-

Step 2: N-Methylation of 3-(Piperidin-4-yl)propan-1-ol

The secondary amine of the piperidine ring is then methylated to yield the final product. The Eschweiler-Clarke reaction is a highly effective and widely used method for this transformation.

Reaction:

3-(Piperidin-4-yl)propan-1-ol + Formaldehyde + Formic Acid --> this compound + CO₂ + H₂O

Mechanism Overview:

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion from the reaction of the secondary amine with formaldehyde. This iminium ion is then reduced by formate (from formic acid), which acts as a hydride donor. The driving force for the reaction is the formation of carbon dioxide.

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.

Experimental Protocol:

-

Reaction Setup:

-

3-(Piperidin-4-yl)propan-1-ol is dissolved in an excess of formic acid in a round-bottom flask equipped with a reflux condenser.

-

Formaldehyde (as an aqueous solution, typically 37 wt. %) is added portion-wise to the stirred solution. An exothermic reaction is often observed.

-

-

Reaction:

-

The reaction mixture is heated to reflux (around 100 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

-

Work-up and Isolation:

-

The reaction mixture is cooled to room temperature and made basic by the careful addition of a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.

-

The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Expected Analytical Profile

Characterization of the final product is crucial to confirm its identity and purity. Based on the structure, the following spectroscopic data can be expected.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group around 2.2-2.3 ppm. The methylene protons of the propanol chain will appear as multiplets, with the protons adjacent to the hydroxyl group being the most downfield. The protons of the piperidine ring will also appear as a series of complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the N-methyl carbon around 46 ppm. The carbons of the piperidine ring will appear in the range of 30-60 ppm, and the carbons of the propanol chain will be observed around 30-65 ppm, with the carbon bearing the hydroxyl group being the most deshielded.

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹, and C-O stretching will appear in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 158.15.[5]

Application in the Synthesis of Naratriptan

The primary application of this compound is as a key intermediate in the synthesis of Naratriptan.[11][12]

The Role of the Intermediate

In the synthesis of Naratriptan, the 3-(1-methylpiperidin-4-yl)propyl moiety is introduced into an indole core structure. The propanol functionality of the title compound is typically converted into a better leaving group (e.g., a tosylate or a halide) before coupling with the indole derivative. This is a critical step in assembling the final drug molecule.

Caption: Role of this compound in Naratriptan synthesis.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. While specific toxicological data for this compound is limited, information can be inferred from related structures and general principles of chemical safety.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Inhalation: Move to fresh air.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry. Its synthesis, while multi-step, relies on well-understood and robust chemical transformations. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

- Ghoneim, A. M., et al. (2024).

- Li, H., et al. (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 27(15), 4973.

- Glenmark Generics Limited. (2010).

- Glenmark Generics Limited. (2011).

-

Bentham Science Publishers. (n.d.). Recent Advances in the Synthesis of Naratriptan: An Anti-Migraine Drug. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. US3408354A.

- Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.

- Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

ResearchGate. (n.d.). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Retrieved from [Link]

-

ChemBK. (n.d.). 3-(Methyl(piperidin-4-yl)amino)propan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Naratriptan: An Anti-Migraine Drug. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). 3-(1-METHYL-PIPERIDIN-4-YL)-PROPAN-1-OL. Retrieved from [Link]

-

PubChem. (n.d.). Naratriptan. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. US20160122354A1.

- National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

- Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). SID 46530540. Retrieved from [Link]

Sources

- 1. 3-(1-Methyl-piperidin-4-yl)-propan-1-ol | CymitQuimica [cymitquimica.com]

- 2. ivychem.com [ivychem.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 6. 7037-30-1 CAS MSDS (3-(1-METHYL-PIPERIDIN-4-YL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 10. 7037-49-2 Cas No. | 3-Piperidin-4-yl-propan-1-ol | Matrix Scientific [matrixscientific.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. CA2770178A1 - A process for the synthesis of naratriptan - Google Patents [patents.google.com]

Biological activity of 3-(1-Methylpiperidin-4-yl)propan-1-ol

An In-Depth Technical Guide to the Predicted Biological Activity of 3-(1-Methylpiperidin-4-yl)propan-1-ol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, this compound. In the absence of direct empirical data, this document leverages a structure-activity relationship (SAR) approach, drawing parallels with the well-characterized pharmaceutical agent, Naratriptan. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2][3] This guide will delineate the hypothesized mechanism of action, propose a robust experimental framework for its validation, and present detailed protocols for researchers, scientists, and drug development professionals. Our central hypothesis is that this compound will exhibit agonist activity at serotonin 5-HT1B and 5-HT1D receptors, analogous to Naratriptan, a known anti-migraine agent.[4][5]

Introduction: Chemical Identity and Rationale for Investigation

This compound is a synthetic, small-molecule compound featuring a 1-methylpiperidine core linked to a propanol side chain. The 1-methylpiperidine moiety is a common structural motif in a variety of centrally active pharmaceutical agents, contributing to favorable pharmacokinetic properties and target engagement.[6][7]

The impetus for investigating this molecule stems from its pronounced structural similarity to Naratriptan, a selective 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[4][5] Naratriptan's structure consists of a 1-methylpiperidin-4-yl group attached to an indole ring, which in turn is linked to an ethanesulfonamide moiety. While this compound lacks the indole and sulfonamide groups, the preservation of the 1-methylpiperidine core suggests a potential for interaction with the same family of G-protein coupled receptors.

Figure 1: Structural Comparison

Caption: Structural comparison of the topic compound and Naratriptan.

Predicted Biological Activity and Mechanism of Action

Based on the structural analogy to Naratriptan, we predict that this compound will function as a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors. These receptors are implicated in the pathophysiology of migraine; their activation is believed to mediate vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[4][8]

Predicted Signaling Pathway:

Upon binding to 5-HT1B/1D receptors, which are coupled to inhibitory G-proteins (Gi/o), this compound is expected to trigger the following downstream events:

-

Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channel activity, resulting in hyperpolarization of the cell membrane.

-

Inhibition of neurotransmitter release.

Figure 2: Hypothesized Signaling Pathway

Caption: Predicted signaling cascade following receptor activation.

Proposed Synthesis Route

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related piperidine derivatives. A potential two-step synthesis is outlined below:

Figure 3: Proposed Synthesis Workflow

Caption: A potential two-step synthesis of the target compound.

Experimental Validation Plan

To empirically determine the biological activity of this compound, a phased experimental approach is proposed. This plan is designed to first establish target engagement and then to characterize the functional consequences of this interaction.

Phase 1: In Vitro Characterization

The initial phase will focus on determining the binding affinity and functional activity of the compound at the predicted serotonin receptor targets.

Objective: To quantify the binding affinity (Ki) of this compound for human 5-HT1B and 5-HT1D receptors.

Protocol:

-

Membrane Preparation: Utilize commercially available cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

-

Competition Binding:

-

Incubate the receptor-expressing membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D) and varying concentrations of the test compound (this compound).

-

Incubate for 60 minutes at 25°C.

-

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

| Compound | Receptor | Ki (nM) |

| This compound | 5-HT1B | 15.2 ± 2.1 |

| 5-HT1D | 8.9 ± 1.5 | |

| Naratriptan (Control) | 5-HT1B | 5.4 ± 0.8 |

| 5-HT1D | 3.1 ± 0.6 |

Objective: To determine the functional activity (EC50 and Emax) of the compound at 5-HT1B and 5-HT1D receptors by measuring G-protein activation.

Protocol:

-

Membrane and Buffer Preparation: As per the radioligand binding assay, with the addition of GDP (10 µM) to the buffer.

-

Assay:

-

Incubate the receptor-expressing membranes with varying concentrations of the test compound in the presence of [35S]GTPγS (0.1 nM).

-

Incubate for 30 minutes at 30°C.

-

-

Separation and Quantification: As per the radioligand binding assay.

-

Data Analysis: Plot the stimulated binding of [35S]GTPγS against the concentration of the test compound to determine the EC50 and Emax values.

Table 2: Hypothetical Functional Activity Data

| Compound | Receptor | EC50 (nM) | Emax (% of 5-HT) |

| This compound | 5-HT1B | 45.8 ± 5.3 | 85 ± 4 |

| 5-HT1D | 28.1 ± 3.9 | 92 ± 5 | |

| Naratriptan (Control) | 5-HT1B | 18.2 ± 2.5 | 98 ± 3 |

| 5-HT1D | 10.5 ± 1.8 | 100 ± 2 |

Phase 2: In Vivo Pharmacodynamic Studies

Should the in vitro data support the hypothesis of 5-HT1B/1D agonism, the next phase will involve assessing the compound's effects in a relevant animal model.

Objective: To evaluate the ability of this compound to inhibit neurogenic plasma extravasation in the dura mater of anesthetized rats, a model relevant to migraine pathophysiology.

Protocol:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats and place them in a stereotaxic frame.

-

Surgical Procedure: Expose the dura mater and the trigeminal ganglion.

-

Drug Administration: Administer this compound or vehicle intravenously.

-

Stimulation: Electrically stimulate the trigeminal ganglion to induce neurogenic inflammation.

-

Measurement of Extravasation: Administer Evans blue dye intravenously prior to stimulation. After a set period, perfuse the animal, dissect the dura mater, and quantify the amount of extravasated Evans blue dye spectrophotometrically.

-

Data Analysis: Compare the amount of dye extravasation in the drug-treated group to the vehicle-treated group.

Figure 4: Experimental Workflow for In Vivo Studies

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Naratriptan - Wikipedia [en.wikipedia.org]

- 6. Buy 1-Methylpiperidine | 626-67-5 [smolecule.com]

- 7. 1-Methylpiperidine - Wikipedia [en.wikipedia.org]

- 8. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigational Whitepaper on the Putative Mechanism of Action of 3-(1-Methylpiperidin-4-yl)propan-1-ol

Abstract

3-(1-Methylpiperidin-4-yl)propan-1-ol is a novel chemical entity for which the mechanism of action has not been empirically determined. This technical guide provides a comprehensive framework for the scientific investigation of this compound. We will dissect its structural components, posit potential biological targets based on established pharmacophores, and delineate a rigorous, multi-tiered experimental plan to elucidate its pharmacological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new molecular entities.

Introduction and Structural Analysis

The molecular structure of this compound, characterized by a saturated N-methylated piperidine ring linked to a propanol chain, suggests potential interactions with various biological targets, particularly within the central nervous system. The tertiary amine of the piperidine ring is a common feature in many centrally acting drugs, imparting basicity and the potential for ionic interactions with receptor sites. The hydroxyl group of the propanol side chain can act as a hydrogen bond donor and acceptor, further influencing its binding properties. Given the absence of published data on this specific molecule, a systematic investigation is warranted to uncover its pharmacological profile.

Postulated Biological Targets and Rationale

Based on structural similarities to known pharmacologically active agents, we can hypothesize several potential mechanisms of action for this compound.

-

Muscarinic Acetylcholine Receptors (mAChRs): The piperidine ring is a core scaffold in many muscarinic agonists and antagonists.[1][2][3] The overall structure bears some resemblance to known muscarinic ligands, suggesting it could modulate cholinergic neurotransmission. Muscarinic receptors are G-protein coupled receptors with five subtypes (M1-M5) that mediate a wide range of physiological functions.[2][4]

-

Serotonin (5-HT) Receptors: The 1-methylpiperidin-4-yl moiety is present in several serotonin receptor ligands, such as Naratriptan, a 5-HT1B/1D receptor agonist.[5][6] While this compound lacks the indole structure of triptans, the piperidine portion could confer affinity for certain 5-HT receptor subtypes.

-

Sigma (σ) Receptors: Sigma receptors are a unique class of intracellular proteins implicated in a variety of cellular functions and are targets for a range of synthetic compounds, including those with a piperidine scaffold.[7] The lipophilic nature of the compound could facilitate interaction with these receptors.

-

Dopamine (D) Receptors: While a weaker hypothesis, some dopamine receptor ligands incorporate a piperidine ring.[8] A comprehensive screening should include these receptors to rule out or confirm any dopaminergic activity.

A Phased Experimental Approach to Elucidate the Mechanism of Action

A multi-phased research plan is proposed to systematically investigate the pharmacological properties of this compound.

Phase 1: In Vitro Pharmacological Profiling

The initial phase focuses on broad screening to identify primary biological targets.

3.1. Primary Target Identification via Radioligand Binding Assays

A competitive radioligand binding assay panel is the cornerstone for initial target identification. This technique measures the ability of the test compound to displace a known radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human M1 mAChR) or from native tissue sources (e.g., rat brain cortex).

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-NMS for muscarinic receptors), and a range of concentrations of this compound.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Radioligand Binding Assay Results for this compound

| Receptor Target | Radioligand | Ki (nM) |

| Muscarinic M1 | [3H]-NMS | 50 |

| Muscarinic M2 | [3H]-AF-DX 384 | 250 |

| Muscarinic M3 | [3H]-4-DAMP | 150 |

| Muscarinic M4 | [3H]-NMS | 800 |

| Muscarinic M5 | [3H]-NMS | >1000 |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | >1000 |

| Serotonin 5-HT2A | [3H]-Ketanserin | 950 |

| Dopamine D2 | [3H]-Spiperone | >1000 |

| Sigma-1 | [3H]-(+)-Pentazocine | 600 |

This data is hypothetical and for illustrative purposes.

3.2. Functional Characterization of Primary Targets

Based on the hypothetical binding data suggesting a preference for the M1 muscarinic receptor, the next step is to determine the functional activity of the compound at this target.

Experimental Protocol: Calcium Mobilization Assay for M1 Receptor Activation

-

Cell Culture: Culture cells stably expressing the human M1 muscarinic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a known M1 agonist (e.g., carbachol) as a positive control.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, a hallmark of M1 receptor activation via the Gq signaling pathway.[2]

-

Data Analysis: Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect).

dot

Caption: Workflow for in vitro characterization.

Phase 2: Elucidation of Downstream Signaling Pathways

Assuming the compound is an M1 agonist, further investigation into the downstream signaling cascade is necessary.

dot

Sources

- 1. Muscarinic agonist - Wikipedia [en.wikipedia.org]

- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naratriptan Hydrochloride | C17H26ClN3O2S | CID 60875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent: I. Receptor-binding profile and functional actions at G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(1-Methylpiperidin-4-yl)propan-1-ol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(1-methylpiperidin-4-yl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. By integrating established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the unambiguous identification and purity assessment of this compound, ensuring the integrity of subsequent drug development processes.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a versatile bifunctional molecule incorporating a tertiary amine within a piperidine ring and a primary alcohol. This unique structural arrangement makes it a valuable building block in the synthesis of a wide array of biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and bioavailability. The propan-1-ol side chain offers a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Given its role as a critical precursor, the unequivocal confirmation of the structure and purity of this compound is paramount. Spectroscopic techniques are the cornerstone of this analytical process, providing detailed information about the molecular structure and the presence of any impurities. This guide will systematically explore the expected spectroscopic signatures of this compound.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below. A thorough understanding of this structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of this compound.

The molecule possesses several distinct proton and carbon environments, which will give rise to a unique set of signals in its NMR spectra. The tertiary amine and primary alcohol functional groups will produce characteristic signals in the IR spectrum and influence the fragmentation patterns observed in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. Based on the structure, we can predict the chemical shifts (δ), multiplicities, and integration values for each proton signal.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| -OH | 1.0 - 4.0 | Broad Singlet | 1H | The chemical shift is concentration and solvent dependent. The proton is exchangeable. |

| -CH₂-OH (a) | ~3.6 | Triplet | 2H | Adjacent to an electronegative oxygen atom, resulting in a downfield shift. Coupled to the adjacent CH₂ group (b). |

| N-CH₃ (d) | ~2.2 | Singlet | 3H | Protons on a methyl group attached to a nitrogen atom. |

| N-CH₂ (e) | 1.8 - 2.8 | Multiplet | 4H | Protons on the carbons adjacent to the nitrogen in the piperidine ring. |

| Piperidine CH (f) | 1.2 - 1.8 | Multiplet | 1H | The methine proton at the 4-position of the piperidine ring. |

| Piperidine CH₂ (g) | 1.2 - 1.8 | Multiplet | 4H | Protons on the carbons at the 3- and 5-positions of the piperidine ring. |

| -CH₂- (b) | ~1.5 | Multiplet | 2H | Propyl chain protons adjacent to the piperidine ring and the CH₂OH group. |

| -CH₂- (c) | ~1.3 | Multiplet | 2H | Propyl chain protons adjacent to the piperidine ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the -OH proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -C H₂-OH | ~63 | Carbon attached to an electronegative oxygen atom. |

| N-C H₂ | ~56 | Carbons adjacent to the nitrogen in the piperidine ring. |

| N-C H₃ | ~46 | Carbon of the methyl group attached to the nitrogen. |

| Piperidine C H | ~36 | Methine carbon at the 4-position of the piperidine ring. |

| -C H₂- (propyl) | ~30-35 | Carbons of the propyl side chain. |

| Piperidine C H₂ | ~30 | Carbons at the 3- and 5-positions of the piperidine ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Figure 2: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₁₉NO, which corresponds to a monoisotopic mass of approximately 157.1467 g/mol .[1]

Predicted Mass Spectrometry Data

| Adduct | Calculated m/z |

| [M+H]⁺ | 158.1539 |

| [M+Na]⁺ | 180.1359 |

Data sourced from PubChem predictions.[1]

Expected Fragmentation Pattern:

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner. Key fragment ions would likely arise from:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion.

-

Loss of water: The alcohol functionality can easily lose a molecule of water (18 Da) from the molecular ion.

-

Cleavage of the propyl side chain: Fragmentation of the bond between the piperidine ring and the propyl side chain.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3200-3600 (broad) | Stretching |

| C-H (Alkyl) | 2850-3000 | Stretching |

| C-O (Alcohol) | 1050-1150 | Stretching |

The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group.[2][3] The C-H stretching vibrations of the alkyl portions of the molecule will be observed in the 2850-3000 cm⁻¹ range.[2] A distinct C-O stretching band around 1050-1150 cm⁻¹ further confirms the presence of the primary alcohol.[2]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion: A Framework for Quality Assurance

The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a comprehensive analytical profile for this important synthetic intermediate. By employing a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers and drug development professionals can confidently verify the identity, structure, and purity of this compound. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to the integrity and success of any drug discovery and development program.

References

- 1. PubChemLite - this compound (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 2. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

The Piperidine Nucleus: A Privileged Scaffold in the Pantheon of Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Synthetic Evolution of Piperidine-Based Compounds

For researchers, scientists, and professionals entrenched in the intricate world of drug development, the piperidine ring stands as a testament to the enduring power of a simple chemical scaffold. This six-membered saturated heterocycle, a ubiquitous motif in nature's pharmacopeia, has been artfully exploited by medicinal chemists for over a century to create a vast and diverse arsenal of therapeutic agents. This guide navigates the historical currents of piperidine's discovery, dissects the key synthetic strategies that have enabled its widespread use, and illuminates its profound impact on modern medicine through a detailed exploration of several landmark piperidine-containing drugs.

From Pepper's Pungency to a Pillar of Pharmacology: A Historical Perspective

The story of piperidine begins not in a pristine laboratory, but in the humble peppercorn. In 1850, the Scottish chemist Thomas Anderson first isolated this foundational heterocycle through the distillation of piperine, the alkaloid responsible for the characteristic pungency of black pepper (Piper nigrum), with potassium hydroxide.[1] Independently, in 1852, the French chemist Auguste Cahours also reported its isolation and bestowed upon it the name "piperidine," a nod to its botanical origins from the Latin piper for pepper.[1][2]

Initially, piperidine was a chemical curiosity, a simple nitrogen-containing ring. However, as the field of organic chemistry blossomed in the late 19th and early 20th centuries, its potential as a versatile building block became increasingly apparent.[1] The true ascent of piperidine to its esteemed status as a "privileged scaffold" in medicinal chemistry began in the mid-20th century.[1][3] This designation, coined by Evans et al. in 1988, refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a fertile starting point for the development of novel therapeutics.[4][5] The piperidine ring, with its conformational flexibility, inherent basicity, and ability to be readily functionalized, proved to be an exemplary privileged scaffold, paving the way for the discovery of drugs that have profoundly impacted human health.[1][3]

The Art and Science of Piperidine Synthesis: From Bulk Production to Asymmetric Mastery

The utility of piperidine in drug discovery is intrinsically linked to the development of efficient and versatile synthetic methodologies for its construction and elaboration.

Foundational Synthetic Strategies

Catalytic Hydrogenation of Pyridines: The most direct and industrially significant route to the piperidine core is the catalytic hydrogenation of pyridine.[6] This process, typically employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium-based catalysts, involves the addition of three equivalents of hydrogen across the aromatic pyridine ring to yield the saturated piperidine.[6][7]

-

Causality Behind Experimental Choices: The choice of catalyst and reaction conditions is critical for achieving high yields and chemoselectivity. For instance, the addition of an acid, such as acetic acid or hydrochloric acid, when using a Pd/C catalyst can enhance the rate of hydrogenation.[6] This is because the acid protonates the pyridine nitrogen, making the ring more electron-deficient and thus more susceptible to reduction.

Experimental Protocol: Catalytic Hydrogenation of Pyridine using Platinum(IV) Oxide

Objective: To synthesize piperidine from pyridine via catalytic hydrogenation.

Materials:

-

Pyridine

-

Platinum(IV) oxide (Adams' catalyst)

-

Glacial acetic acid

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Celite®

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (e.g., 5-10 mL).

-

Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.

-

Hydrogenation:

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

-

Commence vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Dilute the reaction mixture with ethyl acetate.

-

Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

-

Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution) and separate the organic layer.

-

Extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine.

-

-

Purification: Purify the crude product by distillation or column chromatography as needed.

Dieckmann Condensation: For the synthesis of piperidones, which are valuable intermediates, the Dieckmann condensation is a powerful intramolecular reaction.[5][8][9][10] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[5][8][9][10][11]

-

Mechanism of Action: The reaction proceeds via the formation of an enolate at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic intermediate that subsequently eliminates an alkoxide to form the cyclic β-keto ester.[5][8][9][10] The driving force for this reaction is the formation of a stable, resonance-stabilized enolate of the product upon deprotonation by the base.[11]

Caption: Dieckmann Condensation Workflow for Piperidone Synthesis.

Modern Synthetic Marvels

Multicomponent Reactions (MCRs): In the quest for synthetic efficiency and molecular diversity, multicomponent reactions have emerged as a powerful tool for the construction of complex piperidine scaffolds.[12] These reactions, in which three or more starting materials are combined in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.[12] For instance, the Hantzsch-like three-component reaction of an aldehyde, a β-ketoester, and an amine can be adapted to synthesize highly functionalized dihydropyridines, which can then be readily reduced to the corresponding piperidines.[12]

-

Controlling Stereoselectivity: A key challenge in MCRs is controlling the stereochemistry of the newly formed chiral centers.[12][13][14] The choice of catalyst, solvent, and reaction temperature can significantly influence the diastereoselectivity of the reaction.[12][13] For example, more rigid cyclic amines like piperidine often lead to higher diastereoselectivity in the Ugi-type four-component reaction.[13]

The Piperidine Pantheon: Landmark Drugs and Their Mechanisms of Action

The versatility of the piperidine scaffold is best illustrated by the vast array of blockbuster drugs that incorporate this privileged structure. The following table highlights some of the most prominent examples.

| Drug Class | Drug Name | Therapeutic Use |

| Antipsychotics | Haloperidol | Schizophrenia, Tourette's syndrome |

| Risperidone | Schizophrenia, Bipolar disorder | |

| Opioid Analgesics | Fentanyl | Severe pain management |

| Meperidine | Moderate to severe pain | |

| Antihistamines | Fexofenadine | Allergic rhinitis |

| Loratadine | Allergic rhinitis | |

| Alzheimer's Disease | Donepezil | Mild to moderate Alzheimer's |

| Osteoporosis | Raloxifene | Prevention and treatment of osteoporosis |

Haloperidol: A First-Generation Antipsychotic

Discovered in 1958 by Paul Janssen, haloperidol was a groundbreaking development in the treatment of psychosis.[15][16][17] Its synthesis marked the advent of the butyrophenone class of antipsychotics.

Synthesis of Haloperidol: The classical synthesis involves the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride, followed by nucleophilic substitution with 4-(4-chlorophenyl)-4-hydroxypiperidine.

Experimental Protocol: Synthesis of Haloperidol

Objective: To synthesize haloperidol from 4-chlorobenzoyl chloride and 4-(4-chlorophenyl)-4-hydroxypiperidine.

Materials:

-

4-chlorobenzoyl chloride

-

4-(4-chlorophenyl)-4-hydroxypiperidine

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Sodium carbonate

-

Potassium iodide

-

Isopropanol

Procedure:

-

Friedel-Crafts Acylation:

-

In a reaction vessel, dissolve 4-chlorobenzoyl chloride in dichloromethane.

-

Cool the solution in an ice bath and slowly add aluminum chloride.

-

To this mixture, add a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in dichloromethane dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

-

Work-up and Cyclization:

-

Pour the reaction mixture into ice-water and separate the organic layer.

-

Wash the organic layer with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Final Alkylation:

-

Dissolve the resulting intermediate in a suitable solvent such as isopropanol.

-

Add sodium carbonate and a catalytic amount of potassium iodide.

-

Heat the mixture to reflux and stir for several hours.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid by filtration, wash with cold isopropanol, and dry to afford haloperidol.

-

Recrystallize from a suitable solvent if necessary.

-

Mechanism of Action: Haloperidol exerts its antipsychotic effects primarily by acting as a potent antagonist of dopamine D2 receptors in the mesolimbic pathway of the brain.[16][18][19][20] By blocking these receptors, haloperidol reduces the excessive dopaminergic activity that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[16][18][19][20]

Caption: Haloperidol's Antagonism of the Dopamine D2 Receptor.

Risperidone: An Atypical Antipsychotic

Risperidone, introduced in the 1990s, is an atypical antipsychotic with a broader receptor binding profile than haloperidol.

Synthesis of Risperidone: A common synthetic route involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[6][21][22][23][24]

Experimental Protocol: Synthesis of Risperidone

Objective: To synthesize risperidone by N-alkylation.

Materials:

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

-

3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

-

Sodium carbonate

-

Potassium iodide (catalyst)

-

Isopropanol or Acetonitrile

Procedure:

-

Reaction Setup: In a reaction flask, combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, sodium carbonate, and a catalytic amount of potassium iodide in a suitable solvent such as isopropanol or acetonitrile.[22]

-

Reaction: Heat the mixture to reflux (approximately 80-82°C) and maintain for several hours (e.g., 4-5 hours), monitoring the reaction by thin-layer chromatography.[24]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

If using isopropanol, the product may precipitate upon cooling. Collect the solid by filtration.

-

If using acetonitrile, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent like dichloromethane. The organic layer is then dried and concentrated.

-

-

Purification: The crude risperidone can be purified by recrystallization from a suitable solvent system, such as a mixture of DMF and isopropanol, to yield the pure product.[22]

Mechanism of Action: Risperidone is a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[7][25][26][27][28] Its antagonism of 5-HT2A receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[7][25][26][27][28]

Caption: Dual Antagonism of Risperidone at D2 and 5-HT2A Receptors.